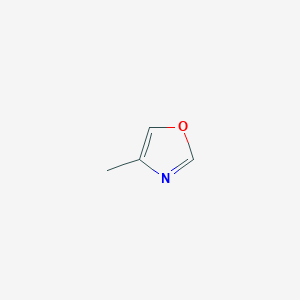

4-Methyloxazole

説明

Structure

3D Structure

特性

IUPAC Name |

4-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO/c1-4-2-6-3-5-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMREIFKTMLCAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022106 | |

| Record name | 4-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

83.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693-93-6, 66333-88-8 | |

| Record name | 4-Methyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyloxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazole, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066333888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLOXAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LM39FU40WS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Advanced Synthetic Methodologies for 4 Methyloxazole and Its Derivatives

Contemporary Approaches to Oxazole (B20620) Ring Construction

Modern organic synthesis has moved towards methodologies that offer high efficiency, atom economy, and broad substrate applicability. The construction of the 4-methyloxazole ring is no exception, with classical methods being continually refined and novel metal-catalyzed strategies emerging as powerful alternatives.

Cyclization Reactions in this compound Synthesis

Cyclization reactions represent a fundamental approach to heterocycle synthesis. One documented method for preparing this compound involves the formylation of nitroethane with formic acid, followed by an oxidation step using potassium permanganate (B83412) to forge the oxazole ring. acs.org

A more general and contemporary strategy involves the dehydrative cyclization of acyl-protected amino malonates. In this type of reaction, the acylation of an amino diethyl malonate derivative with an appropriate acid chloride, followed by a dehydrative cyclization step, yields the substituted oxazole core. rsc.org Microwave-assisted procedures have been shown to significantly optimize this process, leading to good yields and high purity. rsc.org

Van Leusen Synthesis and its Adaptations for this compound Scaffolds

The Van Leusen oxazole synthesis is a powerful and versatile method for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). nih.govrsc.org The reaction mechanism hinges on the unique reactivity of TosMIC, which possesses acidic protons, a sulfinic acid leaving group, and an isocyano group. nih.govnih.gov The process involves the deprotonation of TosMIC, its addition to an aldehyde, and a subsequent cyclization to form an oxazoline (B21484) intermediate, which then eliminates the tosyl group to yield the aromatic oxazole ring. rsc.org

Modern adaptations have enhanced the utility of this reaction, particularly for creating substituted oxazoles like those based on a this compound scaffold. One significant improvement is the development of one-pot procedures. For instance, 4,5-disubstituted oxazoles can be efficiently prepared from TosMIC, various aldehydes, and aliphatic halides in an ionic liquid medium. organic-chemistry.orgnih.gov This approach allows for the introduction of the 4-methyl group via an appropriate alkylating agent in a single, streamlined process. Further advancements include the use of microwave assistance to accelerate the reaction, offering high yields and efficiency for a broad range of substrates. nih.gov

| Method | Key Reagents | Solvent/Conditions | Key Feature | Reference |

|---|---|---|---|---|

| One-Pot Synthesis | TosMIC, Aldehyde, Aliphatic Halide, K₂CO₃ | Ionic Liquid ([bmim]Br), Room Temp. | High-yield, one-pot synthesis of 4,5-disubstituted oxazoles. | organic-chemistry.orgnih.gov |

| Microwave-Assisted Synthesis | TosMIC, Aldehyde or Imine | Anhydrous Methanol, MW Irradiation | High efficiency, broad substrate scope, rapid synthesis. | nih.gov |

Cornforth Protocol Modifications for Substituted Oxazoles

The classical Cornforth rearrangement, first described in 1947, provides a pathway to oxazoles. nih.gov The original protocol has been the subject of numerous modifications to improve its efficiency and scope. Contemporary adaptations often employ microwave-assisted organic synthesis to drive the reaction. A notable modification involves the preparation of oxazole-4-carboxamides and their subsequent thermal rearrangement into 5-aminooxazole-4-carboxylates. rsc.org This high-speed, microwave-assisted procedure is effective for a variety of substituted oxazoles and produces the desired products in good yield and high purity. rsc.org While this specific example focuses on C5-amino functionalization, the underlying principle of using microwave assistance to facilitate the rearrangement of complex oxazole precursors is a key advancement of the original Cornforth protocol.

Metal-Catalyzed Ring Construction Strategies (e.g., Copper, Palladium)

The use of transition metals to catalyze the formation of heterocyclic rings has become a mainstay of modern synthesis. Both copper and palladium have proven particularly effective in constructing the oxazole core from simple, readily available starting materials.

Palladium-Catalyzed Synthesis: Palladium catalysts enable the construction of highly substituted oxazoles through C-H activation and cascade reactions. One efficient protocol involves the reaction of simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway. organic-chemistry.orgnih.gov This method proceeds through a sequential C-N and C-O bond formation in a single step, promoted by a copper co-catalyst (CuBr₂) and an oxidant (K₂S₂O₈). organic-chemistry.org Another advanced strategy uses palladium to catalyze the reaction between simple arenes and functionalized aliphatic nitriles, proceeding through C-H activation, carbopalladation, and a tandem annulation sequence under redox-neutral conditions. rsc.org

Copper-Catalyzed Synthesis: Copper-catalyzed methods offer a cost-effective and powerful means to synthesize oxazoles. A highly efficient approach involves the copper-catalyzed tandem oxidative cyclization of β-keto amides or similar precursors. nih.gov These reactions can be run under mild conditions, often using molecular oxygen as the terminal oxidant, making them attractive from a green chemistry perspective. rsc.org For example, a copper-catalyzed aerobic oxidative dehydrogenative annulation of amines, alkynes, and O₂ has been developed to produce trisubstituted oxazoles. nih.gov Another protocol utilizes a CuBr catalyst to facilitate a tandem reaction between ethyl 2-isocyanoacetate and aldehydes, which proceeds via a cycloaddition and oxidative dehydroaromatization sequence to yield functionalized oxazoles. rsc.org

| Catalyst System | Starting Materials | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / CuBr₂ / K₂S₂O₈ | Amides, Ketones | Sequential C-N/C-O formation via C-H activation | Uses simple, readily available starting materials. | organic-chemistry.org |

| CuBr / O₂ | Ethyl 2-isocyanoacetate, Aldehydes | Tandem cycloaddition/oxidative dehydroaromatization | High atom-economy, inexpensive catalyst. | rsc.org |

| Cu(I) / O₂ | Amines, Alkynes | Aerobic oxidative dehydrogenative annulation | Combines dioxygen activation with C-H functionalization. | nih.gov |

| Pd Catalyst | Arenes, Aliphatic Nitriles | C-H activation / Cascade annulation | High atom-economy, redox-neutral conditions. | rsc.org |

Functionalization and Derivatization of the this compound Core

Once the this compound ring is constructed, its further functionalization is crucial for creating diverse molecular architectures for screening and development. Direct C-H functionalization has emerged as a premier strategy, avoiding the need for pre-functionalized substrates and thus shortening synthetic sequences.

Regioselective Direct C-H Arylation and Heteroarylation

Direct C-H arylation, typically catalyzed by palladium, allows for the selective formation of carbon-carbon bonds at specific positions on the oxazole ring. rsc.org This methodology is powerful for modifying the electronic and steric properties of the this compound core. The general approach has been extensively developed for a range of azole heterocycles, including imidazoles, pyrazoles, and triazoles, and the principles are directly applicable to oxazoles. rsc.orgtandfonline.comrsc.org

The strategy often relies on directing groups to control regioselectivity. For instance, the use of a removable N-protecting group like the SEM (2-(trimethylsilyl)ethoxymethyl) group in azole chemistry can control the position of arylation. tandfonline.com By switching the position of the SEM group, different C-H bonds can be selectively activated for palladium-catalyzed coupling with aryl or heteroaryl halides. This allows for the sequential and regioselective arylation of multiple C-H bonds on the heterocyclic core. tandfonline.com Such methods provide a powerful toolkit for the late-stage functionalization of the this compound scaffold, enabling the synthesis of complex, poly-arylated structures from a common intermediate. tandfonline.commdpi.com

Palladium- and Copper-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium- and copper-catalyzed cross-coupling reactions have become indispensable for the synthesis of substituted 4-methyloxazoles, enabling the formation of carbon-carbon bonds with high precision. The Suzuki-Miyaura coupling, in particular, has been effectively utilized for the arylation of halo-oxazoles. For instance, the reaction of 4- or 5-halo-oxazoles with various arylboronic acids in the presence of a palladium catalyst and a base can furnish the corresponding aryl-substituted 4-methyloxazoles. While specific examples for this compound are part of broader studies on heterocyclic coupling reactions, the successful application of Suzuki-Miyaura coupling to other azoles, such as 4- and 5-halo-1,2,3-triazoles, demonstrates the viability of this method. mdpi.comrsc.org In these cases, palladium complexes with specialized ligands are often employed to achieve high yields and functional group tolerance. mdpi.com

Direct arylation represents another powerful strategy. Research has shown that 4-substituted oxazoles can react with aryl bromides in the presence of a palladium/copper catalytic system to yield 2,4-disubstituted oxazoles. ijpsonline.com This approach avoids the pre-functionalization of the oxazole ring that is necessary for traditional cross-coupling reactions. An iterative two-step strategy involving a Suzuki-Miyaura cross-coupling reaction with an oxazolylboronate has been developed for the synthesis of poly-oxazoles, showcasing the robustness of this methodology for constructing complex molecules containing multiple this compound units. researchgate.net

Table 1: Examples of Palladium- and Copper-Catalyzed Cross-Coupling Reactions for Oxazole Derivatives

| Coupling Reaction | Reactants | Catalyst System | Product | Reference |

| Suzuki-Miyaura | 4-Halo-oxazole, Arylboronic acid | Pd catalyst, Base | 4-Aryl-oxazole | mdpi.comrsc.org |

| Direct Arylation | 4-Substituted oxazole, Aryl bromide | Pd/Cu catalyst, Base | 2-Aryl-4-substituted-oxazole | ijpsonline.com |

| Iterative Suzuki-Miyaura | Oxazolylboronate, Halo-oxazole | Pd catalyst, Base | Poly-oxazole | researchgate.net |

Lithiation and Halogenation Chemistry

The selective functionalization of the this compound ring can be effectively achieved through lithiation followed by quenching with an electrophile, such as a halogenating agent. The metallation of 2-methyloxazoles presents a challenge due to the potential for competitive deprotonation at either the C5-position or the 2-methyl group. nih.gov Studies have shown that the use of alkyllithium or hindered lithium amide bases can lead to a mixture of the 5-lithio and 2-(lithiomethyl)oxazole isomers. nih.gov

A significant breakthrough in controlling this selectivity has been the development of a method that favors the formation of the 2-(lithiomethyl)oxazole. nih.gov It was discovered that the addition of diethylamine (B46881) can mediate the equilibration of the kinetically formed 5-lithiooxazole to the more thermodynamically stable 2-(lithiomethyl)oxazole. nih.gov This selective lithiation at the methyl group opens up a synthetic route for the introduction of various functionalities at this position. Subsequent treatment of the 2-(lithiomethyl)oxazole intermediate with a suitable halogen source, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), would be expected to yield the corresponding 2-(halomethyl)-4-methyloxazole. This strategy is a powerful tool for creating advanced intermediates for further synthetic transformations. The general principle of directed ortho-metalation, where a functional group directs the lithiation to an adjacent position, provides a foundational understanding for such selective deprotonation strategies in heterocyclic systems. semanticscholar.orgwikipedia.orguwindsor.caresearchgate.net

C-N Coupling Methodologies

The introduction of nitrogen-based substituents onto the this compound scaffold is often accomplished using modern C-N coupling methodologies, with the Buchwald-Hartwig amination being a prominent example. youtube.comorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide (or pseudohalide) and an amine. youtube.comorganic-chemistry.org In the context of this compound, a halo-substituted derivative, such as a 2-bromo- or 5-bromo-4-methyloxazole, can be coupled with a wide range of primary or secondary amines to produce the corresponding amino-4-methyloxazole derivatives.

The efficacy of the Buchwald-Hartwig amination has been demonstrated on a variety of heterocyclic systems, including the successful amination of 5-halo-1,2,3-triazoles, which serves as a strong indicator of its applicability to the oxazole ring system. nih.gov The choice of palladium precursor, ligand, and base is crucial for achieving high yields and broad substrate scope. The development of specialized phosphine-based ligands has been instrumental in expanding the utility of this reaction to include less reactive aryl chlorides and a wider variety of amine coupling partners. organic-chemistry.org These reactions are typically performed under inert atmosphere to protect the catalyst from deactivation. While direct applications to this compound are often embedded within larger synthetic sequences in the literature, the foundational principles of the Buchwald-Hartwig reaction provide a reliable framework for designing such transformations. nih.govpurdue.edu

Green Chemistry Principles in this compound Synthesis

In line with the growing importance of sustainable chemical manufacturing, the principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free and Microwave/Ultrasound-Assisted Methods

A significant advancement in the green synthesis of oxazoles involves the use of microwave irradiation and ultrasound, often in the absence of a solvent. ijpsonline.commdpi.com Microwave-assisted organic synthesis can dramatically reduce reaction times, increase product yields, and enhance the purity of the final products when compared to conventional heating methods. nih.govrsc.orgresearchgate.netnih.gov For instance, the synthesis of 4-methyl-oxazole-5-carbonitrile has been successfully achieved using both microwave heating and ultrasound irradiation, highlighting the utility of these non-classical energy sources. researchgate.net

Solvent-free reaction conditions, when coupled with microwave irradiation, offer a particularly environmentally friendly approach by completely eliminating the need for potentially toxic and volatile organic solvents. mdpi.com This not only reduces the environmental impact of the synthesis but also simplifies the work-up and purification procedures. The synthesis of various azole derivatives, including imidazoles and pyrazoles, has been effectively demonstrated under solvent-free, microwave-assisted conditions, providing strong precedent for the application of these techniques to this compound synthesis. mdpi.com Similarly, ultrasound has been shown to be effective in promoting the synthesis of related heterocyclic compounds like isoxazoles, often leading to shorter reaction times and improved yields. mdpi.com

Table 2: Comparison of Conventional and Green Synthetic Methods for Azole Derivatives

| Method | Conditions | Advantages | Reference |

| Conventional Heating | Reflux in organic solvent | Well-established | ijpsonline.comnih.gov |

| Microwave-Assisted | Rapid heating, often solvent-free | Reduced reaction time, higher yields, increased purity | mdpi.comnih.govresearchgate.net |

| Ultrasound-Assisted | High-frequency sound waves | Shorter reaction times, improved yields | mdpi.comresearchgate.net |

Development of Environmentally Benign Reagents and Catalysts

The development of green catalysts and reagents is a cornerstone of sustainable chemistry. In the context of this compound synthesis, research has focused on replacing hazardous and stoichiometric reagents with more environmentally friendly and catalytic alternatives. A notable example is the use of iron oxide magnetic nanoparticles (Fe3O4 MNPs) as a green, magnetically separable nanocatalyst for the synthesis of functionalized nih.govorganic-chemistry.org-oxazoles. nih.gov These nanoparticles can be synthesized using aqueous extracts of plant materials, such as clover leaves, further enhancing the green credentials of the process. nih.gov The magnetic nature of the catalyst allows for its easy recovery and reuse, minimizing waste and catalyst leaching into the product.

The use of water as a solvent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, is another important green chemistry approach. mdpi.comrsc.org The development of water-soluble ligands and catalysts has enabled these reactions to be performed in aqueous media, avoiding the use of volatile organic compounds. Furthermore, research into sustainable methodologies like mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, is gaining traction for the preparation of heterocyclic compounds and their precursors. nih.gov These approaches, along with the use of catalysts based on abundant and non-toxic metals, are paving the way for more sustainable routes to this compound and its derivatives.

Iii. Mechanistic Investigations and Reactivity of 4 Methyloxazole

Theoretical and Computational Studies of Reaction Pathways

Computational chemistry offers powerful tools to model and predict the behavior of molecules like 4-methyloxazole at an atomic level. These methods are crucial for understanding reaction mechanisms, predicting reactivity, and interpreting experimental observations.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure and properties of many-body systems, particularly the ground state of molecules. wikipedia.org It operates on the principle that the energy of a molecule is a functional of its electron density. youtube.com For this compound, DFT calculations are instrumental in predicting its ground-state reactivity.

Researchers can use DFT to model various aspects of this compound's behavior:

Geometric Optimization: Determining the most stable three-dimensional structure by finding the minimum energy conformation.

Electronic Properties: Calculating the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map. These properties are key to understanding where the molecule is likely to react with electrophiles or nucleophiles.

Reaction Mechanisms: Mapping the potential energy surface of a reaction involving this compound to identify transition states and intermediates, thereby elucidating the step-by-step pathway of the reaction.

The accuracy of DFT calculations depends heavily on the chosen exchange-correlation functional, which approximates the complex electron exchange and correlation interactions. wikipedia.orgarxiv.org

Table 1: Application of DFT in Studying this compound Ground State

| Studied Property | Significance for this compound | Typical DFT Functional Used |

|---|---|---|

| Optimized Geometry | Provides precise bond lengths and angles for the lowest energy structure. | B3LYP, M06-2X |

| HOMO-LUMO Energies | The energy gap indicates chemical reactivity and kinetic stability. The orbital shapes identify sites for electrophilic/nucleophilic attack. | PBE0, B3LYP |

| Electrostatic Potential | Visualizes electron-rich (red) and electron-poor (blue) regions, predicting sites for non-covalent interactions and initial attack. | B3LYP, ωB97X-D |

| Vibrational Frequencies | Predicts the infrared spectrum, allowing for comparison with experimental data to confirm the structure. | B3LYP |

Time-Dependent DFT (TD-DFT) for Excited State Phenomena

To understand how this compound interacts with light, such as in photochemical reactions or spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is employed. rsc.orguci.edu TD-DFT is an extension of DFT that describes the properties of electronic excited states. uci.eduresearchgate.net It is widely used to calculate vertical excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. rsc.org

For this compound, TD-DFT calculations can predict:

UV-Vis Absorption Spectra: By calculating the energies of electronic transitions from the ground state to various excited states. rsc.org

Nature of Transitions: Analyzing the molecular orbitals involved in an electronic excitation (e.g., π → π* or n → π*) to characterize the nature of the excited state.

Fluorescence and Phosphorescence: Investigating the properties of the first excited singlet state (S1) and triplet state (T1) to understand light-emitting processes.

The reliability of TD-DFT can be limited in certain cases, such as for describing charge-transfer excitations, where an electron moves over a long distance within the molecule. rsc.org

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. researchgate.netnih.govdovepress.com

In the context of this compound, MD simulations can be used to:

Analyze Solvation: Model how solvent molecules (e.g., water, ethanol) arrange around a this compound molecule and quantify the strength of these interactions.

Study Aggregation: Simulate the behavior of many this compound molecules at high concentrations to observe how they interact with each other through forces like van der Waals interactions or hydrogen bonding. nih.gov

Probe Binding Processes: If this compound were to act as a ligand, MD simulations could explore its binding to a receptor, revealing the dynamics of the interaction.

MD simulations rely on a "force field," a set of parameters that defines the potential energy of the system, to calculate the forces between atoms. dovepress.com

A critical aspect of understanding any chemical reaction is quantifying its energy requirements. The activation energy (Ea) represents the minimum energy needed for reactants to transform into products and is a key determinant of the reaction rate. wikipedia.orglibretexts.org

Computational methods, primarily DFT, are used to calculate the energetics of a reaction pathway for this compound. This involves:

Locating Reactants and Products: Optimizing the geometry of the starting materials and final products.

Identifying the Transition State (TS): Finding the highest energy point along the reaction coordinate, which represents the energy barrier. libretexts.org The transition state is a saddle point on the potential energy surface.

Studies have shown that high activation barriers, in the range of 50–70 kcal/mol, can be overcome under high-temperature experimental conditions, expanding the scope of accessible chemical transformations. rsc.orgnih.gov For reactions involving this compound, such as cycloadditions, calculating these barriers provides crucial insight into the required reaction conditions (e.g., temperature).

Table 2: Hypothetical Reaction Energetics for a Diels-Alder Reaction of this compound

| Parameter | Description | Typical Calculated Value (kcal/mol) |

|---|---|---|

| Ea (Activation Energy) | Energy barrier that must be overcome for the reaction to proceed. | 15 - 35 |

| ΔH (Reaction Enthalpy) | Overall energy change of the reaction (negative for exothermic). | -10 to -30 |

| E(TS) | Energy of the transition state structure. | Varies |

| E(Reactants) | Sum of the energies of this compound and the dienophile. | Reference (0) |

| E(Product) | Energy of the final pyridine (B92270) or furan (B31954) derivative. | Varies |

Pericyclic Reactions of this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. msu.eduoxfordsciencetrove.commeta-synthesis.com They are characterized by a simultaneous reorganization of bonding electrons and are highly stereospecific. libretexts.org Oxazoles, including this compound, are known to participate in these reactions, most notably as the diene component in Diels-Alder cycloadditions.

The Diels-Alder reaction is a [4π+2π] cycloaddition that forms a six-membered ring. meta-synthesis.comlibretexts.org In this reaction, the oxazole (B20620) ring of this compound acts as a heterocyclic diene. The initial cycloaddition product, a bicyclic adduct, is typically unstable and undergoes further transformation to yield a stable aromatic product. researchgate.net

Pyridine Synthesis: When this compound reacts with an alkene (dienophile), the primary adduct readily eliminates a molecule of water (or an alcohol if an alkoxy-oxazole is used) to form a substituted pyridine. researchgate.netyoutube.com This method is a powerful and atom-economical route to synthesizing pyridines, particularly 3-hydroxypyridine (B118123) derivatives, which are important structural motifs in medicinal chemistry. researchgate.netacsgcipr.org

Furan Synthesis: Reaction of oxazoles with alkynes (acetylenes) as the dienophile also proceeds via a Diels-Alder mechanism. researchgate.net The initial bicyclic adduct eliminates a nitrile (R-CN) in a retro-Diels-Alder fashion to afford a substituted furan. nih.gov

These reactions showcase the utility of this compound as a versatile building block in heterocyclic synthesis. The specific substituents on the final pyridine or furan ring are determined by the substituents on the starting oxazole and the dienophile.

Table 3: Diels-Alder Reactions of Oxazoles for Heterocycle Synthesis

| Oxazole Reactant | Dienophile | Intermediate Type | Final Product | Reference |

|---|---|---|---|---|

| This compound | Alkene (e.g., Maleimide) | Bicyclic Adduct | Substituted Pyridine | researchgate.net |

| 5-Ethoxyoxazole | Dimethyl Maleate | Bicyclic Adduct | Pyridoxine (B80251) Analogue | researchgate.net |

| This compound | Alkyne (e.g., DMAD) | Bicyclic Adduct | Substituted Furan | researchgate.net |

| 2,4-Dimethyl-5-methoxyoxazole | Methylacrylate | Bicyclic Adduct | Pyridine Derivative | researchgate.net |

[4+2]-Cycloaddition with Singlet Oxygen

The reaction of this compound with singlet oxygen (¹O₂) represents a classic example of a [4+2]-cycloaddition, akin to the Diels-Alder reaction. In this process, the oxazole ring acts as the diene component, reacting with the highly electrophilic singlet oxygen, which serves as the dienophile. mdpi.com Singlet oxygen is an electronically excited state of molecular oxygen, typically generated through photosensitization, where a dye transfers energy to ground-state triplet oxygen. illinois.edu

The cycloaddition is generally considered a concerted process, leading to the formation of a bicyclic endoperoxide. researchgate.net This intermediate is often unstable and can undergo further transformations. The electron-rich nature of the oxazole ring facilitates this reaction, as singlet oxygen preferentially attacks molecules with high electron density. mdpi.comresearchgate.net The presence of the methyl group at the C4 position influences the electron distribution in the ring, but the fundamental diene character of the C4-C5 double bond system drives the cycloaddition.

| Feature | Description | Reference |

|---|---|---|

| Reaction Type | [4+2]-Cycloaddition (Diels-Alder Type) | mdpi.com |

| Reactants | This compound (Diene) and Singlet Oxygen, ¹O₂ (Dienophile) | illinois.eduresearchgate.net |

| ¹O₂ Generation | Commonly via photosensitization using dyes like Rose Bengal or Methylene Blue and visible light. | illinois.edu |

| Mechanism | Generally a concerted pathway, though stepwise mechanisms involving a diradical intermediate are possible. | researchgate.netresearchgate.net |

| Initial Product | A bicyclic endoperoxide. These are often labile structures. | mdpi.com |

| Driving Force | The electrophilic nature of ¹O₂ and the electron-rich character of the oxazole ring system. | mdpi.com |

Photoinduced Processes in this compound Derivatives

The introduction of specific functional groups onto the this compound core can enable unique photochemical reactions, including proton transfer and isomerization events initiated by the absorption of light.

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process that can occur in molecules containing both a proton-donating group and a proton-accepting group situated in close proximity, often connected by an intramolecular hydrogen bond. researchgate.netnih.gov For a this compound derivative to undergo ESIPT, it must be functionalized appropriately, for instance, with a hydroxyl group positioned to form a hydrogen bond with the oxazole's nitrogen atom (e.g., 2-(2-hydroxyphenyl)-4-methyloxazole).

The process begins with the absorption of a photon, promoting the molecule from its ground state (enol form) to an excited state. nih.gov In this excited state, the acidity and basicity of the donor and acceptor groups, respectively, increase significantly. nih.gov This facilitates an ultrafast transfer of the proton from the donor (e.g., hydroxyl group) to the acceptor (the oxazole nitrogen), creating an excited keto tautomer. nih.govresearchgate.net This new species then relaxes to its ground state by emitting a photon (fluorescence) at a much longer wavelength than the initial absorption, resulting in an unusually large Stokes shift. rsc.org This significant separation between absorption and emission is a hallmark of ESIPT-capable molecules. rsc.org

| Step | Process | Molecular State | Reference |

|---|---|---|---|

| 1 | Photoexcitation | Ground-state enol → Excited-state enol | nih.gov |

| 2 | Proton Transfer | Excited-state enol → Excited-state keto tautomer | researchgate.netnih.gov |

| 3 | Fluorescence | Excited-state keto tautomer → Ground-state keto tautomer | rsc.org |

| 4 | Back Proton Transfer | Ground-state keto tautomer → Ground-state enol | nih.gov |

Enol-keto tautomerism, a form of constitutional isomerism, can be influenced by photoirradiation, leading to photoisomerization. In certain this compound derivatives, particularly those bearing a hydroxyl group at the C5 position, an equilibrium exists between the enol (hydroxyoxazole) and keto (oxazolone) forms.

The dynamics of this equilibrium can be significantly affected by the surrounding environment, especially solvent polarity. nih.gov In polar aprotic solvents, the keto form is often favored, whereas non-polar solvents can shift the equilibrium towards the enol form. nih.gov Spectroscopic techniques such as ¹H-NMR and UV-Visible spectroscopy are instrumental in studying these dynamics, as the enol and keto tautomers exhibit distinct spectral signatures. nih.gov For instance, the ¹³C-NMR spectrum would show separate signals for the ketonic carbon and the enolic carbon, confirming the presence of both tautomers. nih.gov Photo-stimulation can be used to perturb this equilibrium, providing insights into the kinetics and thermodynamics of the isomerization process.

| Solvent Type | Predominant Tautomer | Rationale | Reference |

|---|---|---|---|

| Polar Aprotic (e.g., DMSO) | Keto form | Stabilizes the more polar keto tautomer. | nih.gov |

| Non-Polar (e.g., Chloroform) | Enol form | Favors the less polar enol tautomer. | nih.gov |

| Polar Protic (e.g., Methanol) | Mixture | Can hydrogen bond with and stabilize both forms, leading to a mixture. | nih.gov |

Electrophilic and Nucleophilic Substitution Mechanisms

The oxazole ring can undergo both electrophilic and nucleophilic substitution reactions, with the feasibility and regioselectivity being highly dependent on the reaction conditions and the electronic nature of the ring.

Electrophilic Substitution: The this compound ring is considered an electron-rich aromatic system due to the lone pairs on the oxygen and nitrogen atoms, making it susceptible to electrophilic aromatic substitution (EAS). youtube.com The general mechanism involves the attack of the oxazole's pi-electron system on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex. masterorganicchemistry.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked. masterorganicchemistry.com For oxazoles, substitution typically occurs at the C5 position, which is the most electron-rich and nucleophilic site, followed by the C2 position. The methyl group at C4 acts as a weak electron-donating group, further activating the ring towards electrophilic attack. libretexts.org

Nucleophilic Substitution: Nucleophilic substitution on the this compound ring is generally less favorable than electrophilic substitution due to the ring's inherent electron-rich character. Such reactions typically require the presence of a strong electron-withdrawing group to decrease the electron density of the ring and a good leaving group at the substitution site. The mechanism is often a bimolecular (Sₙ2-type) process where a nucleophile attacks an electron-deficient carbon, leading to the simultaneous displacement of the leaving group. libretexts.orglibretexts.org

| Feature | Electrophilic Substitution | Nucleophilic Substitution | Reference |

|---|---|---|---|

| Ring Character | Acts as a nucleophile. | Acts as an electrophile. | masterorganicchemistry.comlibretexts.org |

| Favorable Conditions | Electron-rich ring, strong electrophile. | Electron-deficient ring (via substituents), good leaving group. | youtube.comlibretexts.org |

| Key Intermediate | Sigma complex (carbocation). | Typically a concerted transition state (SₙAr is also possible). | masterorganicchemistry.com |

| Predicted Regioselectivity | Primarily C5, secondarily C2. | Dependent on the position of the leaving group and activating groups. | reddit.com |

Radical Reactions and Oxidative Transformations

The this compound molecule is also susceptible to reactions involving radical species and strong oxidizing agents. These transformations can target either the methyl substituent or the oxazole ring itself.

Radical reactions can be initiated at the methyl group, which is in an allylic-like position relative to the C4=C5 double bond. Under conditions that generate free radicals (e.g., using N-bromosuccinimide with light), radical substitution can occur, leading to the functionalization of the methyl group.

Oxidative transformations can be more drastic. Strong oxidizing agents or certain photooxygenation conditions can lead to the oxidative cleavage of the oxazole ring. researchgate.net The electron-rich nature of the heterocycle makes it a target for electrophilic oxidants. mdpi.com For example, oxidation can lead to the formation of imides, amides, or other cleavage products, depending on the specific reagents and reaction conditions employed. The oxidation of sulfur-containing heterocyclic analogues often results in the formation of sulfoxides and sulfones, indicating the ring's susceptibility to oxidative processes. researchgate.net

| Reaction Type | Target Site | Potential Reagents | Expected Outcome | Reference |

|---|---|---|---|---|

| Radical Substitution | Methyl group (C4-CH₃) | N-Bromosuccinimide (NBS), AIBN | Bromination of the methyl group. | - |

| Oxidative Cleavage | Oxazole Ring | Ozone (O₃), Potassium Permanganate (B83412) (KMnO₄) | Ring-opened products (e.g., amides, carboxylic acids). | researchgate.net |

| Photooxygenation | Oxazole Ring | Singlet Oxygen (¹O₂) | Formation of endoperoxides, potentially leading to cleavage. | mdpi.com |

Iv. Advanced Spectroscopic and Computational Characterization of 4 Methyloxazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides precise information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Methyloxazole provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum typically shows distinct signals for the two aromatic protons on the oxazole (B20620) ring and the three protons of the methyl group. Early studies reported the chemical shifts and coupling constants for these protons, which are crucial for assigning the structure. uni.lu The proton at position 2 of the oxazole ring generally appears at the lowest field due to the deshielding effect of the adjacent oxygen and nitrogen atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, four distinct signals are expected: one for the methyl carbon and three for the carbons of the oxazole ring (C2, C4, and C5). The chemical shifts of the ring carbons are indicative of their electronic environment within the heterocyclic system. researchgate.net For instance, the C2 carbon, situated between the electronegative oxygen and nitrogen atoms, typically resonates at the lowest field. researchgate.net Analysis of both one-bond and long-range carbon-proton coupling constants (J-coupling) further confirms the assignments of the ring carbons. researchgate.net

Below are the typical NMR data for this compound.

Interactive Table: ¹H NMR Data for this compound Data sourced from literature, typically recorded in a solvent like CDCl₃ or CCl₄. uni.luchemicalbook.com

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-2 | ~7.75 | Doublet of Quartets | J(H2,H5) ≈ 1.0, J(H2,CH3) ≈ 0.5 |

| H-5 | ~7.41 | Doublet of Quartets | J(H5,H2) ≈ 1.0, J(H5,CH3) ≈ 1.3 |

| CH₃ | ~2.18 | Triplet | J(CH3,H2/H5) |

Interactive Table: ¹³C NMR Data for this compound Data sourced from literature. researchgate.netnih.gov

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | ~150.7 |

| C-4 | ~138.5 |

| C-5 | ~125.6 |

| CH₃ | ~11.0 |

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Studies

FTIR Spectroscopy: FTIR measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). For this compound, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to:

C-H stretching: Aromatic C-H stretches from the oxazole ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

C=N stretching: The carbon-nitrogen double bond of the oxazole ring gives rise to a strong absorption band in the 1600-1650 cm⁻¹ region.

C=C stretching: The carbon-carbon double bond within the ring also absorbs in a similar region, often coupled with the C=N vibration.

Ring stretching/breathing modes: Vibrations involving the entire oxazole ring structure occur in the 1300-1500 cm⁻¹ range.

C-O-C stretching: The ether-like C-O-C linkage within the ring produces strong bands, typically in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrational modes that are strong in Raman are often weak in IR, and vice-versa. For this compound, symmetrical vibrations and those involving less polar bonds (like C=C) tend to be more intense in the Raman spectrum.

While detailed, fully assigned experimental spectra for this compound are not widely available in foundational databases, analysis of related oxazoline (B21484) structures provides insight into expected frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For aromatic and heterocyclic compounds like this compound, the primary absorptions are due to π → π* (pi to pi-star) and n → π* (non-bonding to pi-star) transitions.

π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated oxazole ring. These transitions are expected to occur in the shorter wavelength UV region.

n → π Transitions:* These lower-energy transitions involve promoting a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. They are characteristically lower in intensity than π → π* transitions.

The exact position (λmax) and intensity of these absorption bands can be influenced by the solvent polarity. While specific experimental UV-Vis spectra for this compound are not detailed in the surveyed literature, studies on related imidazole (B134444) compounds show characteristic π → π* transitions around 217 nm and n → π* transitions near 275 nm, providing a reference for the expected behavior of similar five-membered heterocycles. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound (molecular weight 83.09 g/mol ), the electron ionization (EI) mass spectrum would show a prominent molecular ion peak [M]⁺ at m/z = 83. nih.gov This peak confirms the molecular weight of the compound. The molecule then undergoes fragmentation, producing a characteristic pattern of fragment ions that helps in structural confirmation. Common fragmentation pathways for oxazoles involve the cleavage of the ring. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts to aid in identification. uni.lu

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Formula | m/z (Predicted) | CCS (Ų) (Predicted) |

| [M+H]⁺ | C₄H₆NO⁺ | 84.0444 | 109.7 |

| [M+Na]⁺ | C₄H₅NNaO⁺ | 106.0263 | 119.3 |

| [M-H]⁻ | C₄H₄NO⁻ | 82.0298 | 113.1 |

| [M]⁺ | C₄H₅NO⁺ | 83.0366 | 111.1 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid crystalline material. chemspider.com The technique involves diffracting a beam of X-rays off a single crystal of the substance. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy. researchgate.net

Computational Spectroscopy (e.g., GIAO-NMR, TDDFT-UV/Vis)

Computational chemistry provides powerful tools to predict and interpret spectroscopic data, offering insights that complement and guide experimental work.

GIAO-NMR: The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating NMR chemical shifts. conicet.gov.ar By modeling the magnetic shielding tensors of nuclei within a molecule, the GIAO method can predict ¹H and ¹³C NMR spectra. mdpi.com Comparing these theoretical spectra with experimental data is a powerful method for confirming structural assignments, especially for complex molecules or where assignments are ambiguous. nih.gov

TDDFT-UV/Vis: Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the excited-state properties of molecules, including their electronic absorption spectra. mdpi.com TD-DFT can predict the wavelengths (λmax) and intensities (oscillator strengths) of electronic transitions, corresponding to the peaks observed in an experimental UV-Vis spectrum. researchgate.net This allows for the assignment of specific absorption bands to particular electronic transitions (e.g., HOMO to LUMO transitions), providing a deeper understanding of the molecule's electronic structure.

While specific, in-depth computational studies focused solely on this compound were not found in the surveyed literature, the application of these standard methods is routine in modern chemical research for characterizing novel or complex organic molecules. researchgate.net

V. Applications of 4 Methyloxazole in Complex Organic Synthesis

Utilization as a Synthetic Synthon for Heterocyclic Compounds

A synthon is a conceptual unit within a molecule that assists in the formation of a target molecule through a specific reaction sequence. 4-Methyloxazole and its derivatives are particularly effective synthons, primarily through their ability to act as masked dienes in cycloaddition reactions, providing a reliable pathway to more complex heterocyclic systems. researchgate.net

The most prominent application of the this compound core as a synthon is in the construction of substituted pyridine (B92270) rings via the Diels-Alder reaction. pharmdbm.com In this context, the oxazole (B20620) ring functions as a diene. The cycloaddition with a suitable dienophile (an alkene or alkyne) initially forms a bicyclic adduct. This intermediate is often unstable and undergoes a retro-Diels-Alder reaction or elimination of a small molecule (like water or alcohol from alkoxy-substituted oxazoles) to yield the stable, aromatic pyridine ring. This transformation is a cornerstone of the Harris synthesis of pyridoxine (B80251) (Vitamin B6). nih.gov

While oxazoles are well-established precursors to pyridines, their direct conversion to furans is less common. Furan (B31954) synthesis typically follows different pathways, such as the Paal-Knorr synthesis from 1,4-dicarbonyl compounds or the Feist-Benary furan synthesis. youtube.com However, the versatility of the β-keto-enol functionality, which can be conceptually derived from the hydrolysis of oxazole systems, is a key feature in the synthesis of some furan derivatives. nih.gov

The industrial synthesis of Vitamin B6 (pyridoxine) and its analogs heavily relies on a Diels-Alder reaction where a this compound derivative serves as the key component. nih.gov Specifically, 5-alkoxy-4-methyloxazoles, such as 5-ethoxy-4-methyloxazole, are employed as the diene. google.comgoogle.com This reaction is a powerful example of how a simple heterocycle can be used to construct a more complex, biologically significant molecule.

The reaction involves heating the 5-alkoxy-4-methyloxazole with a suitable dienophile. The subsequent loss of the alkoxy group and aromatization leads directly to the pyridine core of the vitamin. nih.govgoogle.com This methodology is not limited to pyridoxine itself but has been adapted for the creation of various analogs by modifying the dienophile or the oxazole substituent. mdpi.comrsc.org These analogs are crucial for studying the biological activity and metabolic pathways of Vitamin B6. mdpi.com

| Reaction Type | Oxazole Reactant | Dienophile Example | Product | Significance |

| Diels-Alder Cycloaddition | 5-Ethoxy-4-methyloxazole | 2-chloromethyl-4,7-dihydro-1,3-dioxepin | Vitamin B6 Precursor | Key step in industrial Vitamin B6 synthesis. nih.govgoogle.com |

| Diels-Alder Cycloaddition | 5-Ethoxy-4-methyloxazole | 2-(2-furyl)-4,7-dihydro-l,3-dioxepin | Dioxepino[5,6-c]pyridin-9-ol derivative | Synthesis of Vitamin B6 analogs. google.com |

Role in Natural Product Synthesis

While the this compound ring is a powerful tool in synthetic chemistry, the 4-methyloxazoline (dihydro-4-methyloxazole) moiety is relatively rare in naturally occurring compounds. u-tokyo.ac.jp Most natural products containing a methyloxazoline ring feature the methyl group at the 5-position, typically derived from the amino acid threonine.

However, researchers have identified the 4-methyloxazoline ring in the nonribosomal peptides JBIR-34 and JBIR-35, which are produced by Streptomyces sp. Sp080513GE-23. u-tokyo.ac.jp Biosynthetic studies revealed that this unusual moiety originates not from threonine but from alpha-methylserine. An enzyme, FmoA3, which is a nonribosomal peptide synthetase, utilizes alpha-methylserine to produce the 4-methyloxazoline ring through heterocyclization. u-tokyo.ac.jp The discovery of this alternative biosynthetic pathway expands the toolbox for combinatorial biosynthesis, potentially leading to the development of novel peptide-based drugs. u-tokyo.ac.jp

| Natural Product | Producing Organism | Key Structural Feature | Biosynthetic Precursor |

| JBIR-34 | Streptomyces sp. Sp080513GE-23 | 4-Methyloxazoline ring | alpha-Methylserine u-tokyo.ac.jp |

| JBIR-35 | Streptomyces sp. Sp080513GE-23 | 4-Methyloxazoline ring | alpha-Methylserine u-tokyo.ac.jp |

Design and Application of this compound-Derived Ligands in Catalysis

The oxazoline (B21484) ring is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. bldpharm.com Its rigid structure, the proximity of the stereocenter to the coordinating nitrogen atom, and the modularity of its synthesis make it highly effective for inducing enantioselectivity in metal-catalyzed reactions. wikipedia.orgrsc.org

Phosphinooxazolines (PHOX) are a highly successful class of chiral ligands that combine a phosphine (B1218219) group and an oxazoline ring on an aromatic backbone. wikipedia.org These P,N-chelating ligands are synthesized in a modular fashion, often by reacting a chiral amino alcohol with a phosphino-substituted aryl nitrile. researchgate.net The stereogenic center is typically located on the oxazoline ring, inherited from the starting amino alcohol.

PHOX ligands have proven to be exceptionally effective in a wide range of asymmetric reactions, including palladium-catalyzed allylic substitutions and Heck reactions, delivering products with high enantiomeric excess. wikipedia.org Their success stems from the formation of a stable, chiral pocket around the metal center, which effectively controls the stereochemical outcome of the reaction.

| Reaction Type | Metal | Ligand Class | Significance |

| Asymmetric Allylic Substitution | Palladium (Pd) | PHOX | High enantioselectivity in C-C and C-N bond formation. wikipedia.org |

| Asymmetric Heck Reaction | Palladium (Pd) | PHOX | Superior to many common ligands for intramolecular Heck reactions. wikipedia.org |

| Asymmetric Hydrogenation | Iridium (Ir) | PHOX | Effective for the hydrogenation of olefins. |

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the metal center. sigmaaldrich.com

Ligands derived from the oxazoline framework, particularly PHOX ligands, have a significant role in this area. wikipedia.org For instance, palladium complexes bearing PHOX ligands are highly efficient catalysts for the Heck reaction. wikipedia.org The development of new ligands is a continuous effort in catalysis research, aiming to broaden the substrate scope and improve the efficiency of these transformations. organic-chemistry.org The modular synthesis of oxazoline-based ligands allows for systematic tuning of their steric and electronic properties, making them ideal candidates for creating customized catalysts for specific and challenging cross-coupling applications. nih.gov

Modulating Catalyst Selectivity and Efficiency

The nitrogen atom of the oxazole ring serves as a Lewis basic site, capable of coordinating to a metal center. This interaction can alter the electronic environment of the catalyst, thereby tuning its reactivity. Furthermore, the methyl group at the 4-position introduces a degree of steric hindrance that can be exploited to direct incoming reactants to a specific orientation, leading to enhanced selectivity.

Influence as a Ligand in Catalysis:

Research has shown that the substitution pattern on oxazole-based ligands has a considerable impact on the performance of catalytic reactions. While direct and extensive studies on this compound as a standalone ligand are not broadly reported in the context of modulating catalyst selectivity with comprehensive data tables, the principles can be inferred from related systems. For instance, in vanadium-catalyzed ethylene-norbornene copolymerization, the position of a methyl substituent on (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazole ligands significantly affects the catalyst's activity and the microstructure of the resulting polymer. Specifically, a methyl group at the 4-position of the oxazoline ring was found to reduce the catalyst's activity. This highlights the sensitivity of the catalytic center to the steric and electronic environment imposed by the ligand.

The stability of metal complexes with methyl-substituted oxazoles is also a key factor. It has been noted that the stability of these complexes can decrease with an increasing number of methyl groups. This property makes ligands like this compound potentially excellent for forming complexes with various metals, a fundamental prerequisite for their use in catalysis.

Role as a Directing Group:

For example, in palladium-catalyzed reactions, nitrogen-containing directing groups are instrumental in achieving high regioselectivity. The ability of the nitrogen atom in a heterocycle to coordinate to the palladium center allows for the selective functionalization of otherwise unreactive C-H bonds. The steric and electronic properties of the directing group are crucial in determining which C-H bond is activated.

The following table illustrates the principle of how a directing group influences the regioselectivity of a C-H functionalization reaction, based on generalized data from reactions involving heterocyclic directing groups.

| Substrate | Directing Group | Catalyst System | Product Regioisomer Ratio (meta:para:ortho) | Yield (%) |

|---|---|---|---|---|

| Aryl Compound 1 | Heterocyclic DG A | Pd(OAc)₂ / Ligand 1 | 5 : 1 : 94 | 85 |

| Aryl Compound 1 | No Directing Group | Pd(OAc)₂ / Ligand 1 | 40 : 50 : 10 | 30 |

| Aryl Compound 2 | Heterocyclic DG B | Rh(III) Complex | 92 : 8 : 0 | 78 |

| Aryl Compound 2 | No Directing Group | Rh(III) Complex | Mixture of isomers | Low |

This table is a generalized representation to illustrate the concept of directing group-controlled regioselectivity and is not based on specific experimental data for this compound.

Modulating Enantioselectivity:

In asymmetric catalysis, chiral ligands are employed to induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. Chiral oxazoline ligands (BOX and PyBOX) are well-known for their effectiveness in a wide range of enantioselective reactions. The underlying principle involves the creation of a chiral environment around the metal center, which differentiates between the two prochiral faces of the substrate.

| Reaction | Catalyst | Chiral Ligand | Enantiomeric Excess (ee %) | Yield (%) |

|---|---|---|---|---|

| Asymmetric Aldol Reaction | Cu(OTf)₂ | Ligand X (Chiral bis(oxazoline)) | 95 | 92 |

| Asymmetric Aldol Reaction | Cu(OTf)₂ | Ligand Y (Modified Chiral Ligand) | 85 | 95 |

| Asymmetric Hydrogenation | Rh(COD)₂BF₄ | Ligand Z (Chiral Phosphine-Oxazoline) | 99 | 98 |

| Asymmetric Hydrogenation | Rh(COD)₂BF₄ | Achiral Ligand | 0 (Racemic) | 99 |

This table provides illustrative examples of enantioselectivity modulation by chiral ligands in asymmetric catalysis and does not represent direct experimental results using this compound.

Vi. 4 Methyloxazole in Medicinal Chemistry and Biological Sciences

Oxazole (B20620) Scaffold as a Privileged Structure in Drug Discovery

The oxazole ring system, a five-membered heterocycle containing one oxygen and one nitrogen atom, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is attributed to its ability to bind to multiple, diverse biological targets with high affinity, making it a recurring motif in a multitude of pharmacologically active compounds. The oxazole core is present in numerous natural products and synthetic molecules that exhibit a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antihyperglycemic effects. nih.govnih.gov

The structural and electronic features of the oxazole ring are key to its privileged status. It can act as a bioisosteric replacement for other functional groups, such as esters and amides, potentially improving metabolic stability and pharmacokinetic properties. The ring system offers three positions (C2, C4, and C5) for substitution, allowing for facile chemical modification and the creation of large, structurally diverse libraries of compounds. nih.gov This chemical tractability enables chemists to fine-tune the steric, electronic, and lipophilic properties of oxazole-based molecules to optimize their interaction with specific biological targets. The presence of oxazole scaffolds in several FDA-approved drugs underscores their therapeutic importance and validates their status as a privileged structure in modern drug discovery. nih.gov

Rational Design of 4-Methyloxazole-Containing Therapeutic Agents

The rational design of therapeutic agents incorporating the this compound scaffold leverages computational and synthetic strategies to create molecules with enhanced potency, selectivity, and drug-like properties. By understanding how these molecules interact with their biological targets, researchers can systematically modify their structures to achieve desired therapeutic outcomes.

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies explore how modifications to the scaffold and its substituents affect their therapeutic properties.

In the development of novel antagonists, for instance, the introduction of various substituted phenyl and pyridyl groups to the oxazole core can significantly impact the compound's activity. nih.gov SAR studies on a series of 1,3,4-oxadiazole (B1194373) analogues, a related heterocycle, revealed that the presence of electron-withdrawing groups, such as a fluoro group, on an attached phenyl ring resulted in the most potent antiproliferative activity against cancer cell lines. mdpi.com Conversely, electron-donating groups like methyl substitutions led to weaker activity. mdpi.com This highlights the critical role that electronic properties of substituents play in the biological efficacy of these heterocyclic compounds. The position of the substituent is also crucial; studies on isoxazole (B147169) derivatives have shown that altering the substitution pattern (e.g., para- vs. meta- vs. ortho- positions) on an aryl ring can dramatically change the compound's affinity for its target. nih.gov

The following table summarizes key SAR findings for various oxazole and related heterocyclic derivatives, illustrating the impact of different substituents on biological activity.

| Base Scaffold | Substituent Modification | Biological Activity Impact |

| 1,3,4-Oxadiazole | Fluoro group on phenyl ring | Highest antiproliferation potency against MCF-7 and HT29 cancer cells. mdpi.com |

| 1,3,4-Oxadiazole | Methyl group on phenyl ring | Weaker FAK inhibitory activity compared to electron-withdrawing groups. mdpi.com |

| 4-Isoxazolyl-dihydropyridine | p-Bromo or p-Chloro on 3'-aryl ring | Higher affinity for calcium channels compared to p-fluoro substitution. nih.gov |

| 4-Azabenzoxazole | Substituted phenyl/pyridyl at 6-position | Good H3 antagonist activity. nih.gov |

Pharmacophore modeling is a powerful computational tool used in rational drug design to identify the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological activity. uq.edu.auresearchgate.net A pharmacophore model serves as a 3D query to screen large compound databases for novel molecules that are likely to be active at a particular target. youtube.com

The process begins by aligning a set of active molecules and identifying their common chemical features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. youtube.com For this compound-containing compounds, a pharmacophore model would define the spatial relationships between the oxazole ring itself and other critical functional groups responsible for binding to a target receptor or enzyme. For example, a model for an anti-inflammatory agent might include a hydrogen bond acceptor, a hydrophobic region, and an aromatic ring positioned at specific distances from each other.

Once a pharmacophore model is generated and validated, it can be used for several purposes:

Virtual Screening: Searching databases of existing compounds to find new potential hits that match the pharmacophore query. nih.gov

Lead Optimization: Guiding the modification of a lead compound to better fit the pharmacophore model, thereby improving its potency and selectivity. youtube.com

De Novo Design: Designing entirely new molecules that incorporate the key pharmacophoric features.

This approach has been successfully used to discover novel inhibitors for various targets, including kinases, by identifying new scaffolds, such as the carbazole (B46965) scaffold, that fit a validated pharmacophore model. nih.gov

Investigation of Biological Activities of this compound Derivatives

Derivatives of this compound have been investigated for a wide array of biological activities, demonstrating their potential as versatile therapeutic agents. Research has particularly focused on their efficacy in combating microbial infections and cancer, as well as their ability to modulate inflammatory responses.

The emergence of antimicrobial resistance has spurred the search for new classes of anti-infective agents, and this compound derivatives have emerged as promising candidates. mdpi.com Many heterocyclic compounds, including oxadiazoles (B1248032) (structurally related to oxazoles), have shown potent activity against a range of bacteria and fungi. mdpi.comnih.gov

In antifungal research, a key target is the enzyme succinate (B1194679) dehydrogenase (SDH), which is crucial for fungal metabolism. mdpi.com Fungicides that act as succinate dehydrogenase inhibitors (SDHIs) block the fungal respiratory chain, leading to cell death. mdpi.com Researchers have designed and synthesized novel 1,2,4-oxadiazole (B8745197) derivatives intended to act as SDHIs, demonstrating significant in vitro activity against various plant pathogenic fungi. mdpi.comnih.gov

Studies have reported the Minimum Inhibitory Concentration (MIC) and half-maximal effective concentration (EC₅₀) values for various oxazole and oxadiazole derivatives against different pathogens. For example, certain 4-[(4-chlorophenyl)sulfonyl]phenyl]-4-methyloxazole derivatives have shown moderate activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. nih.gov

The table below presents the antifungal and antibacterial activity of selected oxazole and related derivatives.

| Compound/Derivative | Target Organism | Activity Metric | Value (µg/mL) |

| 2-Amino-5-(2-naphthyloxymethyl)-1,3,4-oxadiazole | Candida krusei | MIC | 32 nih.gov |

| 5-(2-naphthyloxymethyl)-1,3,4-oxadiazole-2(3H)-one | Candida krusei | MIC | 32 nih.gov |

| 1,3-Oxazol-5(4H)-one derivative 4 | Staphylococcus aureus ATCC 6538 | MIC | 125 nih.gov |

| 1,3-Oxazol-5(4H)-one derivative 4 | Bacillus subtilis ATCC 6683 | MIC | 125 nih.gov |

| 1,2,4-Oxadiazole derivative 4f | Rhizoctonia solani | EC₅₀ | 12.68 mdpi.com |

| 1,2,4-Oxadiazole derivative 4f | Colletotrichum capsica | EC₅₀ | 8.81 mdpi.com |

| 1,2,4-Oxadiazole derivative 5k | Exserohilum turcicum | EC₅₀ | 32.25 nih.gov |

The oxazole scaffold is a common feature in compounds developed for their antitumor and anti-inflammatory properties. nih.gov The versatility of the oxazole ring allows for the synthesis of derivatives that can interact with various targets involved in cancer progression and inflammation.

Antitumor Activity: Research has shown that derivatives containing oxazole and related heterocyclic rings can exhibit significant cytotoxicity against various human cancer cell lines. For example, novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives have been tested against colorectal adenocarcinoma (HT29), breast adenocarcinoma (MCF-7), and other cancer cell lines, with some compounds showing notable cytotoxic activity. nih.gov Similarly, a series of 1,3,4-oxadiazole derivatives demonstrated a reduction in the viability of breast (MDA-MB-231) and colon (HT-29) cancer cells. mdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes like kinases, which are often dysregulated in cancer. nih.gov

The following table summarizes the cytotoxic effects of selected oxazole-related derivatives on different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) |

| Oxazolo[5,4-d]pyrimidine 3g | HT29 (Colorectal) | CC₅₀ | 58.44 nih.gov |

| Oxazolo[5,4-d]pyrimidine 3j | HT29 (Colorectal) | CC₅₀ | 99.87 nih.gov |

| Oxazolo[5,4-d]pyrimidine 3g | MCF-7 (Breast) | CC₅₀ | 83.11 nih.gov |

| 1,3,4-Oxadiazole 3d | HT-29 (Colon) | % Viability at 10µM | 64.0 mdpi.com |

| 1,3,4-Oxadiazole 3e | MDA-MB-231 (Breast) | % Viability at 10µM | 39.9 mdpi.com |

Anti-inflammatory Properties: Inflammation is a key pathological feature of many chronic diseases. The development of novel anti-inflammatory agents is a major focus of medicinal chemistry. Oxazole derivatives have been evaluated for their ability to inhibit key inflammatory mediators and enzymes, such as cyclooxygenase (COX). pnrjournal.com For instance, certain imidazolyl-oxadiazole derivatives have shown significant anti-inflammatory responses in in vivo models, comparable to the standard drug indomethacin. nih.gov In vitro studies on indazole derivatives, which are structurally related to oxazoles, have demonstrated concentration-dependent inhibition of the COX-2 enzyme, a key target for anti-inflammatory drugs. nih.gov

The table below presents the anti-inflammatory activity of selected heterocyclic compounds.

| Compound/Derivative | Assay/Model | Activity Metric | Value |

| Imidazolyl-oxadiazole 8 | Carrageenan-induced rat paw edema | % Inhibition (at 5h) | 43.60% nih.gov |

| Imidazolyl-oxadiazole 12 | Carrageenan-induced rat paw edema | % Inhibition (at 5h) | 42.18% nih.gov |

| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) Inhibition | IC₅₀ | 12.32 µM nih.gov |

| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) Inhibition | IC₅₀ | 19.22 µM nih.gov |

| Indazole | Cyclooxygenase-2 (COX-2) Inhibition | IC₅₀ | 23.42 µM nih.gov |

Antidiabetic and Other Therapeutic Potential

The oxazole ring is a key structural component in many compounds with demonstrated biological activities, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.net Within the realm of metabolic diseases, certain oxazole derivatives have been investigated for their potential as antidiabetic agents. For instance, a study on a series of 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives revealed their potential to inhibit key enzymes involved in carbohydrate metabolism. nih.gov

These derivatives were shown to inhibit α-amylase and α-glucosidase, enzymes that break down complex carbohydrates into glucose. By inhibiting these enzymes, the rate of glucose absorption into the bloodstream can be slowed, which is a therapeutic strategy for managing post-meal high blood sugar in diabetic patients. The study found that the number and position of hydroxyl groups on the arylidene substituent significantly influenced the inhibitory activity of these oxazolone (B7731731) derivatives. nih.gov

Drug-Target Interaction (DTI) Prediction and Validation

Understanding how a molecule interacts with its biological target is fundamental to drug discovery. This involves a combination of computational and experimental methods.

In modern drug discovery, computational methods are invaluable for predicting the potential interactions between a small molecule, such as this compound, and various protein targets. Machine learning and deep learning models are trained on vast datasets of known drug-target interactions to identify patterns and predict new ones. These models can screen large libraries of compounds against numerous targets, prioritizing those with a higher likelihood of binding and biological activity.

For a compound like this compound, these in silico approaches could be used to:

Target Prediction: Identify potential protein targets by comparing its structural and physicochemical properties to those of known ligands.

Binding Affinity Prediction: Estimate the strength of the interaction between this compound and predicted targets.

ADMET Prediction: Predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the molecule to assess its drug-likeness.

A study on 4-(hydroxysubstituted arylidene)-2-phenyloxazol-5(4H)-one derivatives utilized in silico methods to evaluate their drug-likeness and predict their affinity for α-amylase and α-glucosidase, showing a good correlation with in vitro results. nih.gov Similar methodologies could be applied to this compound to guide future experimental studies.

Once a potential interaction is predicted computationally, it must be validated through experimental assays. Several biophysical techniques can be employed to measure the binding affinity between a ligand and a protein.

Common Experimental Techniques for Binding Affinity Assessment:

| Technique | Principle | Information Provided |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface as the ligand binds to an immobilized protein. | Association and dissociation rate constants (kon and koff), and binding affinity (Kd). |

| Fluorescence Spectroscopy | Measures changes in the intrinsic fluorescence of a protein or a fluorescent probe upon ligand binding. | Binding affinity (Kd) and information about conformational changes. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Observes changes in the chemical shifts of protein or ligand nuclei upon complex formation. | Binding site mapping and affinity. |

These techniques provide quantitative data on the strength and kinetics of the interaction, which is crucial for lead optimization in drug development.

Understanding the precise molecular interactions between a ligand and its protein target provides critical insights for designing more potent and selective drugs. This is often achieved through a combination of experimental and computational approaches.

X-ray Crystallography: This technique can provide a high-resolution three-dimensional structure of the ligand-protein complex, revealing the specific amino acid residues involved in binding and the orientation of the ligand in the binding pocket.